Iron(2+) succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

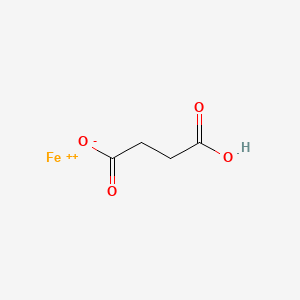

2D Structure

3D Structure of Parent

Properties

CAS No. |

17022-52-5 |

|---|---|

Molecular Formula |

C4H5FeO4+ |

Molecular Weight |

172.925 |

IUPAC Name |

4-hydroxy-4-oxobutanoate;iron(2+) |

InChI |

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-1 |

InChI Key |

MDXRFOWKIZPNTA-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])C(=O)O.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Iron(2+) Succinate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of iron(2+) succinate (ferrous succinate), a compound of significant interest in pharmaceutical development, primarily as an iron supplement for treating iron-deficiency anemia.[1][2] The document details common manufacturing protocols, robust analytical methods for characterization, and the biochemical pathways relevant to its mechanism of action.

Synthesis of this compound

The most prevalent and industrially scalable method for synthesizing this compound is through a direct precipitation reaction, also known as a double decomposition reaction.[3] This process involves reacting a soluble ferrous salt with a soluble succinate salt in an aqueous solution.[3]

Reaction Principle

The synthesis is typically achieved by combining aqueous solutions of ferrous sulfate and sodium succinate. This results in the precipitation of the less soluble this compound, which can then be isolated from the solution. The stoichiometry of the reaction is straightforward:

FeSO₄(aq) + Na₂C₄H₄O₄(aq) → FeC₄H₄O₄(s) + Na₂SO₄(aq) [3]

To prevent the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state, an antioxidant is often added to the reaction mixture.[4]

Experimental Protocol: Direct Precipitation

This protocol is adapted from established industrial processes.[4]

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium succinate hexahydrate (Na₂C₄H₄O₄·6H₂O)

-

Antioxidant (e.g., sodium bisulfite, ascorbic acid)[4]

-

Deionized water

-

Acetone (for washing)

Procedure:

-

Preparation of Succinate Solution: In a reaction vessel, dissolve sodium succinate hexahydrate and the antioxidant in deionized water. Heat the mixture with stirring to ensure complete dissolution.

-

Reaction: Gradually add ferrous sulfate to the heated succinate solution.

-

Incubation: Maintain the reaction mixture at a constant temperature (e.g., 80°C) with continuous stirring for a period of 3 to 4 hours to ensure the reaction goes to completion.[4]

-

Cooling and Filtration: After the reaction period, cool the mixture to approximately 40°C.[4] Collect the precipitated this compound product via suction filtration.

-

Washing: Wash the filter cake (the collected solid) first with deionized water of the same temperature to remove soluble impurities like sodium sulfate. A test for the absence of sulfate ions in the filtrate can confirm the completion of this step. Follow this with a wash using a small amount of acetone to help displace water.[4]

-

Drying: Dry the final product under a vacuum at an elevated temperature (e.g., 80°C) to yield the final this compound powder.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via direct precipitation.

Characterization of this compound

A multi-technique approach is required for the comprehensive characterization of this compound, confirming its identity, purity, structure, and thermal stability.

Quantitative Data Summary

The following table summarizes the types of quantitative data obtained from various characterization techniques.

| Technique | Parameter Measured | Typical Result/Information Obtained |

| Direct Precipitation | Yield (%) | ~90%[4] |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorbance (λmax) | Used to determine the concentration of the Fe²⁺-phenanthroline complex (typically around 508-510 nm).[5][6] |

| FTIR Spectroscopy | Wavenumber (cm⁻¹) of characteristic vibrations | Identification of functional groups (e.g., C=O, C-O from succinate) and coordination shifts. |

| X-Ray Diffraction (XRD) | 2θ Diffraction Angles | Provides a diffraction pattern unique to the crystalline structure, confirming phase identity.[7][8][9] |

| Thermal Analysis (TGA/DSC) | Weight Loss (%), Decomposition Temperature (°C) | Determines thermal stability, decomposition profile, and presence of solvent/water molecules.[7][8] |

| HPLC | Retention Time (min), Peak Area | Quantifies the amount of Fe²⁺ and separates it from Fe³⁺ and other metal ions.[10] |

Experimental Protocols for Characterization

2.2.1 Spectrophotometric Quantification of Iron(II)

This method determines the iron(II) content by forming a colored complex with 1,10-phenanthroline, which is then measured using a UV-Vis spectrophotometer.[6] The faint color of aqueous Fe²⁺ is insufficient for direct, sensitive measurement.[5]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known Fe²⁺ concentrations from a certified stock solution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in deionized water to create a stock solution of known concentration.

-

Complexation: To aliquots of both the standard and sample solutions, add a reducing agent (e.g., hydroxylamine) to ensure all iron is in the Fe²⁺ state, followed by a 1,10-phenanthroline solution and a buffer (e.g., ammonium acetate) to maintain an optimal pH.[11] Dilute to a final volume in volumetric flasks. An orange-red complex will form.[6][11]

-

Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (λmax), determined by scanning one of the standards.[6]

-

Analysis: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Use the equation of the line from the calibration curve to determine the concentration of Fe²⁺ in the sample solution.

2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule and confirm the coordination of the succinate ligand to the iron center.

Procedure:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dry this compound sample with spectroscopic grade KBr powder and pressing it into a transparent disk.

-

Background Scan: Perform a background scan with an empty sample holder or a pure KBr pellet.

-

Sample Scan: Place the sample pellet in the spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[12]

-

Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key peaks will correspond to the carboxylate (COO⁻) stretches of the succinate ligand. A shift in these bands compared to free succinic acid or its sodium salt indicates coordination to the iron(II) ion.

2.2.3 X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for confirming the crystalline phase and identity of the synthesized material by comparing its diffraction pattern to known standards.[7][8][13]

Procedure:

-

Sample Preparation: Finely grind the this compound powder to ensure random crystal orientation. Pack the powder into a sample holder.

-

Data Collection: Place the sample holder in the diffractometer. Scan the sample over a specified range of 2θ angles (e.g., 5° to 80°) using a specific X-ray source (e.g., Cu-Kα radiation).[12]

-

Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline solid. Compare the peak positions (2θ values) and relative intensities to reference patterns from crystallographic databases to confirm the identity and purity of the this compound phase.

2.2.4 Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the thermal stability, decomposition, and hydration state of the compound.[7][8]

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample into an appropriate crucible (e.g., alumina).

-

Measurement: Place the crucible in the thermogravimetric analyzer (TGA) or differential scanning calorimeter (DSC). Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.

-

Analysis:

-

TGA Curve: The TGA curve plots weight loss versus temperature. Steps in the curve indicate mass loss events, such as the loss of water of hydration or decomposition of the molecule.

-

DSC Curve: The DSC curve plots heat flow versus temperature, revealing endothermic events (like melting or dehydration) and exothermic events (like decomposition or crystallization).[8]

-

Characterization Workflow Diagram

References

- 1. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 17022-52-5 | Benchchem [benchchem.com]

- 4. CN101205180A - Process for preparing ferrous succinate - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchtrends.net [researchtrends.net]

- 11. m.youtube.com [m.youtube.com]

- 12. scielo.br [scielo.br]

- 13. A Mössbauer and X-ray powder diffraction study of some ferrous hematinics - PubMed [pubmed.ncbi.nlm.nih.gov]

Iron(2+) succinate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Iron(2+) succinate, also known as ferrous succinate, is a salt of iron in the +2 oxidation state with succinic acid. It is utilized as an oral iron supplement for the prevention and treatment of iron deficiency anemia.

| Identifier | Value |

| CAS Number | 10030-90-7 |

| Molecular Formula | C4H4FeO4 |

| Molecular Weight | 171.92 g/mol |

| Synonyms | Ferrous succinate, Butanedioic acid, iron(2+) salt (1:1) |

Mechanism of Action and Pharmacokinetics

The primary role of supplemental iron, as provided by this compound, is to correct iron deficiency, which is essential for the production of hemoglobin. A deficiency in iron leads to decreased hemoglobin synthesis, resulting in microcytic, hypochromic anemia.

Absorption Pathway

The absorption of iron from orally administered this compound occurs predominantly in the duodenum and upper jejunum. The process is as follows:

-

Dissociation: In the acidic environment of the stomach, this compound dissociates into ferrous ions (Fe²⁺) and succinate. The acidic pH helps maintain iron in its more soluble and readily absorbed ferrous state.[1]

-

Apical Transport: The released Fe²⁺ ions are transported from the intestinal lumen into the enterocytes (absorptive cells of the small intestine) primarily through the Divalent Metal Transporter 1 (DMT1).[1]

-

Intracellular Fate: Once inside the enterocyte, the Fe²⁺ can either be stored as ferritin (an intracellular iron storage protein) or be transported across the basolateral membrane into the bloodstream.

-

Basolateral Transport: The transport of Fe²⁺ out of the enterocyte is mediated by the protein ferroportin.[1]

-

Oxidation and Plasma Transport: In the bloodstream, the Fe²⁺ is oxidized to ferric ions (Fe³⁺) by enzymes such as hephaestin or ceruloplasmin. The Fe³⁺ then binds to transferrin, the primary iron transport protein in the plasma, which delivers it to sites of utilization, such as the bone marrow for erythropoiesis (red blood cell production).[1]

The succinate component of the molecule may enhance the solubility and absorption of the iron.[1][2]

Figure 1: Simplified signaling pathway of oral this compound absorption.

Experimental Protocols

Synthesis of this compound

This protocol is based on a direct precipitation method.

Materials:

-

Sodium succinate hexahydrate (Na₂C₄H₄O₄·6H₂O)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Antioxidant (e.g., sodium bisulfite)

-

Deionized water

-

Organic solvent (e.g., ethanol for washing)

-

Reactor with heating and stirring capabilities

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

In a reactor, dissolve sodium succinate hexahydrate and a suitable antioxidant (e.g., sodium bisulfite at a ratio of 0.01-0.05 to the ferrous sulfate raw material) in deionized water with heating and stirring.

-

Gradually add a solution of ferrous sulfate to the succinate solution. The gradual addition helps prevent localized high concentrations of Fe²⁺, which can promote oxidation.

-

Maintain the reaction mixture at a constant temperature and continue stirring for 3-4 hours to ensure complete reaction.

-

After the reaction is complete, cool the mixture and collect the precipitated this compound by suction filtration.

-

Wash the filter cake with deionized water and then with an organic solvent to remove unreacted starting materials and byproducts.

-

Dry the final product under vacuum to obtain pure this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Analysis: Spectrophotometric Determination of Iron(II)

This method utilizes the reaction between Iron(II) and 1,10-phenanthroline to form a stable, colored complex, which can be quantified using a spectrophotometer.

Materials and Reagents:

-

Standard Iron Solution (e.g., 10 ppm): Prepared by dissolving a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water, followed by the addition of concentrated sulfuric acid.[3]

-

1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.[4]

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used as a reducing agent to ensure all iron is in the Fe²⁺ state.[4]

-

Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water. This is used as a buffer.[4]

Procedure:

-

Preparation of Calibration Curve:

-

Pipette a series of volumes (e.g., 1, 5, 10, 25, 50 mL) of the standard iron solution into separate 100 mL volumetric flasks.[4]

-

Prepare a blank by adding 50 mL of distilled water to another 100 mL volumetric flask.[4]

-

To each flask, add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate solution.[4]

-

Dilute each solution to the 100 mL mark with deionized water and allow to stand for 10 minutes for full color development.[4]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 508 nm for the iron(II)-phenanthroline complex.[3]

-

Plot a calibration curve of absorbance versus the concentration of iron.

-

-

Analysis of this compound Sample:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water with a small amount of sulfuric acid to ensure dissolution and prevent oxidation.

-

Dilute the sample solution to bring the iron concentration into the range of the calibration curve.

-

Take a known volume of the diluted sample solution and treat it with hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate as described for the standards.

-

Measure the absorbance of the sample solution at 508 nm.

-

Determine the concentration of iron in the sample solution using the calibration curve and calculate the purity or iron content of the original this compound sample.

-

Quantitative Data Summary

The following tables summarize comparative data from clinical studies involving oral iron preparations.

Table 1: Efficacy of Oral Ferrous Succinate vs. Intravenous Iron Sucrose in Iron Deficiency Anemia (4 weeks of treatment)

| Parameter | Ferrous Succinate (Oral) | Iron Sucrose (Intravenous) | P-value |

| Hemoglobin (g/L) | 108.41 ± 8.39 | 122.31 ± 6.04 | < 0.001 |

| Serum Iron (µmol/L) | 9.72 ± 4.24 | 15.62 ± 5.41 | < 0.001 |

| Serum Ferritin (µg/L) | 27.1 ± 10.82 | 39.82 ± 10.44 | < 0.001 |

| Overall Response Rate | 78.61% | 90.91% | < 0.001 |

Table 2: Adverse Reactions of Iron-Protein-Succinylate vs. Ferrous Sulphate (60 days of treatment)

| Adverse Reaction | Iron-Protein-Succinylate (n=549) | Ferrous Sulphate (n=546) |

| Patients with Adverse Reactions | 63 (11.5%) | 127 (23.3%) |

| Heartburn | 25 | 33 |

| Constipation | 19 | 23 |

| Abdominal Pain | 25 | 32 |

| Epigastric Pain | 0 | 31 |

| Nausea | 0 | 14 |

| Skin Rash | 0 | 8 |

| Total Events | 69 | 141 |

Note: While Table 2 refers to Iron-Protein-Succinylate, the comparison with Ferrous Sulphate, a common oral iron supplement, provides relevant context for the tolerability of oral iron formulations.

Conclusion

This compound is a well-established ferrous salt for the management of iron deficiency. Its mechanism of absorption follows the general pathway for non-heme iron, with the succinate moiety potentially aiding in its bioavailability. Standardized protocols for its synthesis and quantitative analysis are available, ensuring quality control for pharmaceutical applications. Clinical data, while varied across different formulations, provides a basis for understanding its efficacy and tolerability profile in comparison to other iron supplements. This guide provides a foundational technical overview for professionals engaged in research and development involving this important compound.

References

- 1. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]

- 2. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

An In-depth Technical Guide on the Solubility and Stability of Ferrous Succinate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ferrous succinate in aqueous solutions. Ferrous succinate, an iron (II) salt of succinic acid, is utilized in pharmaceutical formulations for the treatment of iron deficiency anemia. A thorough understanding of its aqueous solubility and stability is paramount for ensuring optimal bioavailability and therapeutic efficacy. This document synthesizes available data, outlines detailed experimental protocols, and provides visual representations of key concepts to aid researchers and formulation scientists in their development efforts.

Solubility of Ferrous Succinate

The dissolution of ferrous succinate in the gastrointestinal tract is a critical prerequisite for the absorption of ferrous ions.[1] The aqueous solubility of ferrous succinate is influenced by several factors, most notably pH and temperature.

Quantitative Solubility Data

Quantitative data on the solubility of ferrous succinate across a range of pH values and temperatures is not extensively available in public literature. However, based on manufacturer data and the known behavior of other iron (II) salts, a qualitative and estimated profile can be presented.

| Parameter | Value | Source/Comment |

| Solubility in Water (20°C) | < 1 g/L | [2] Manufacturer's data, indicating it is sparingly soluble. |

| pH-Dependent Solubility | Expected to be higher at acidic pH | Based on the behavior of other ferrous salts. In acidic conditions, the succinate ion would be protonated, and the equilibrium would shift towards dissolution.[1][3] |

| Temperature Dependence | Expected to show a positive temperature coefficient | For most salts, solubility increases with temperature. However, for some iron salts like ferrous sulfate, solubility can decrease at higher temperatures.[4] |

Factors Influencing Solubility

The following diagram illustrates the key factors that govern the aqueous solubility of ferrous succinate.

Stability of Ferrous Succinate in Aqueous Solutions

The primary concern regarding the stability of ferrous succinate in aqueous solutions is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state.[5] Ferric succinate is significantly less soluble than its ferrous counterpart, which can lead to precipitation and a reduction in bioavailable iron.[1]

Degradation Pathways

The principal degradation pathway for ferrous succinate in an aqueous environment is oxidation, which can be accelerated by factors such as elevated pH, temperature, and the presence of oxygen. Hydrolysis can also occur, particularly at higher pH values.

The following diagram illustrates the degradation pathway of ferrous succinate.

Quantitative Stability Data

| Stress Condition | Expected Outcome for Ferrous Succinate | Rationale/Supporting Evidence |

| Acidic (e.g., pH 1-3) | Relatively stable | The acidic environment helps to keep iron in the reduced ferrous state.[1] |

| Neutral to Alkaline (e.g., pH 7-9) | Increased rate of oxidation | Fe³⁺ is more stable than Fe²⁺ in alkaline conditions, leading to oxidation and precipitation.[5] |

| Oxidative (e.g., H₂O₂) | Rapid degradation | Ferrous ions are readily oxidized by oxidizing agents. |

| Thermal | Degradation rate increases with temperature | Increased temperature generally accelerates chemical reactions, including oxidation. |

| Photolytic | Potential for degradation | Many iron compounds are sensitive to light, which can catalyze oxidation.[6] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of ferrous succinate in aqueous solutions. These protocols are based on standard pharmaceutical testing guidelines.

Protocol for pH-Dependent Solubility Determination (Shake-Flask Method)

This protocol is adapted from the standard shake-flask method for solubility determination.[7][8][9]

Objective: To determine the equilibrium solubility of ferrous succinate in aqueous solutions at various pH values.

Materials:

-

Ferrous succinate powder

-

Buffer solutions (pH 2, 4, 6, 7.4, 9)

-

Deionized water

-

Conical flasks or vials

-

Shaking incubator or water bath

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

-

0.45 µm syringe filters

Procedure:

-

Prepare a series of buffer solutions at the desired pH values.

-

Add an excess amount of ferrous succinate powder to a known volume of each buffer solution in separate flasks. The solid should be in excess to ensure that a saturated solution is formed.

-

Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with an appropriate solvent (e.g., 0.1 M HCl to stabilize the ferrous ion).

-

Analyze the concentration of ferrous succinate in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (after forming a colored complex with a reagent like 1,10-phenanthroline) or HPLC.

-

Calculate the solubility in mg/mL or mol/L for each pH value.

Workflow for Solubility Determination:

Protocol for Stability-Indicating Assay (Forced Degradation Study)

This protocol is based on the principles outlined in the ICH guidelines for stability testing.[10][11][12][13][14]

Objective: To evaluate the stability of ferrous succinate in aqueous solution under various stress conditions and to identify potential degradation products.

Materials:

-

Ferrous succinate

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Volumetric flasks

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of ferrous succinate of a known concentration in deionized water.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the intact ferrous succinate from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of ferrous succinate under each condition.

-

Identify and characterize any major degradation products using techniques like mass spectrometry (MS) if necessary.

-

Workflow for Forced Degradation Study:

Conclusion

The aqueous solubility and stability of ferrous succinate are critical attributes that influence its performance as a pharmaceutical active ingredient. While specific quantitative data is limited, an understanding of the behavior of similar ferrous salts provides a strong basis for formulation development. The primary challenges are its sparingly soluble nature and its propensity for oxidation to the less soluble ferric form. Formulation strategies should aim to maintain an acidic microenvironment and protect the compound from oxidative stress. The experimental protocols outlined in this guide provide a framework for generating the necessary data to support the development of robust and effective ferrous succinate drug products.

References

- 1. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. Effect of pH on the Solubility of Iron(II) Ions in Acidic Solution | Projectboard [partner.projectboard.world]

- 4. youtube.com [youtube.com]

- 5. cbseacademic.nic.in [cbseacademic.nic.in]

- 6. wbcil.com [wbcil.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. snscourseware.org [snscourseware.org]

- 13. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 14. database.ich.org [database.ich.org]

Spectroscopic Properties of Iron(2+) Succinate Complexes: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of iron(2+) succinate complexes. Due to the limited availability of dedicated spectroscopic studies on pure this compound, this guide synthesizes information from related iron(II) carboxylate complexes and established spectroscopic methodologies to present a detailed characterization profile. It includes summaries of expected quantitative data from various spectroscopic techniques, detailed experimental protocols for the synthesis and analysis of these air-sensitive compounds, and visualizations of relevant pathways and workflows. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of iron(II) succinate.

Introduction

This compound, or ferrous succinate, is an iron salt of succinic acid with important applications in the pharmaceutical industry, primarily as an oral iron supplement for the treatment of iron-deficiency anemia.[1] Its bioavailability is a key factor in its therapeutic efficacy, and this is intrinsically linked to its chemical structure and properties in physiological environments.[1] A thorough understanding of the spectroscopic characteristics of this compound is crucial for quality control, formulation development, and in-depth studies of its mechanism of action.

This guide provides a detailed examination of the key spectroscopic techniques used to characterize this compound complexes, including UV-Visible, Fourier-Transform Infrared (FT-IR), Mössbauer, and Raman spectroscopy. While comprehensive spectroscopic data for pure this compound is not extensively reported in the literature, this guide compiles expected values and characteristics based on studies of analogous iron(II) carboxylate compounds.

Synthesis of this compound

A common method for the synthesis of this compound is through a precipitation reaction between a soluble iron(II) salt and a salt of succinic acid. The following protocol is a representative example.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Disodium succinate hexahydrate (Na₂C₄H₄O₄·6H₂O)

-

Deionized water

-

Nitrogen gas (for inert atmosphere)

-

Ethanol (for washing)

-

Diethyl ether (for washing)

Procedure:

-

All solutions should be prepared using deoxygenated deionized water by bubbling with nitrogen gas for at least 30 minutes.

-

In a reaction vessel under a continuous stream of nitrogen, dissolve disodium succinate hexahydrate in deoxygenated water to create a 0.5 M solution.

-

In a separate vessel, also under a nitrogen atmosphere, prepare a 0.5 M solution of ferrous sulfate heptahydrate in deoxygenated water.

-

Slowly add the ferrous sulfate solution to the stirred disodium succinate solution. A pale greenish-white precipitate of this compound should form immediately.

-

Continue stirring the mixture under nitrogen for 1-2 hours to ensure complete reaction.

-

Isolate the precipitate by vacuum filtration under a nitrogen blanket.

-

Wash the precipitate sequentially with deoxygenated water, ethanol, and diethyl ether to remove any unreacted starting materials and water.

-

Dry the resulting this compound powder under vacuum. Store the final product in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

Spectroscopic Characterization

The coordination of the succinate ligand to the iron(II) center can be probed by a variety of spectroscopic techniques. The following sections detail the expected spectroscopic signatures of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy of iron(II) complexes provides information about the electronic transitions within the d-orbitals of the metal center. For high-spin octahedral Fe(II) complexes, a weak, broad absorption band corresponding to the ⁵T₂g → ⁵Eg transition is expected in the visible or near-infrared region.

Expected Spectroscopic Data:

| Spectroscopic Parameter | Expected Value/Range | Notes |

| λmax (d-d transition) | 800 - 1200 nm | This transition is spin-forbidden and therefore expected to be of low intensity. The exact position is sensitive to the coordination environment. |

| Molar Absorptivity (ε) | < 50 M⁻¹cm⁻¹ | Consistent with a Laporte-forbidden transition. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing the coordination of the carboxylate groups of the succinate ligand to the iron(II) center. The positions of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group are sensitive to the coordination mode (monodentate, bidentate, or bridging).[2]

Expected Spectroscopic Data:

| Vibrational Mode | Free Succinate Anion (cm⁻¹) | Coordinated Succinate (Expected Range, cm⁻¹) | Notes |

| Asymmetric C=O Stretch (νas(COO⁻)) | ~1560 | 1540 - 1610 | The position of this band upon coordination can shift to higher or lower wavenumbers depending on the coordination mode. |

| Symmetric C-O Stretch (νs(COO⁻)) | ~1410 | 1400 - 1450 | This band is also sensitive to the coordination environment. |

| Separation (Δν = νas - νs) | ~150 | > 150 (monodentate), < 150 (bidentate) | The magnitude of the separation between the asymmetric and symmetric stretching frequencies is often used to infer the coordination mode of the carboxylate ligand.[2] |

Mössbauer Spectroscopy

Mössbauer spectroscopy is particularly sensitive to the oxidation state and spin state of iron. For a high-spin iron(II) compound like ferrous succinate, a characteristic quadrupole doublet is expected. While specific data for iron(II) succinate is scarce, data from the analogous iron(II) acetate can provide an estimate of the expected parameters.[3]

Expected Spectroscopic Data (based on Iron(II) Acetate as an analogue):

| Mössbauer Parameter | Expected Value/Range (mm/s) at room temperature | Notes |

| Isomer Shift (δ) | 1.1 - 1.3 | This range is characteristic of high-spin Fe(II) in an octahedral environment. |

| Quadrupole Splitting (ΔEQ) | 2.0 - 2.5 | A non-zero quadrupole splitting indicates a distortion from a perfectly cubic symmetry at the iron nucleus, which is expected for a complex with a carboxylate ligand.[3] |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations of the molecule. The C-C and C-O stretching modes of the succinate ligand are expected to be Raman active.[4]

Expected Spectroscopic Data:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Symmetric COO⁻ Stretch | ~1420 - 1460 | This mode is often strong in the Raman spectrum of carboxylates.[4] |

| C-C Stretching | ~1050 - 1150 | The carbon backbone of the succinate ligand will have characteristic stretching vibrations in this region.[4] |

| Fe-O Stretching | < 600 | The direct vibration of the iron-oxygen bond is expected at lower wavenumbers. |

Experimental Protocols for Spectroscopic Analysis

The air-sensitive nature of iron(II) compounds necessitates careful sample handling to prevent oxidation to iron(III).

General Sample Handling for Air-Sensitive Complexes

-

All sample preparation for spectroscopic analysis should ideally be performed in an inert atmosphere glovebox.

-

Use sealed cuvettes or sample holders for analysis.

-

For solution-based spectroscopy, use deoxygenated solvents.

Protocol for UV-Visible Spectroscopy

-

Prepare a stock solution of this compound in a suitable deoxygenated solvent (e.g., water or methanol) inside a glovebox.

-

Transfer the solution to a sealed cuvette with a septum.

-

Record the UV-Vis spectrum from 200 to 1200 nm.

Protocol for FT-IR Spectroscopy

-

For solid-state analysis, prepare a KBr pellet or a mineral oil (Nujol) mull of the this compound inside a glovebox.[5]

-

Quickly transfer the sample to the FT-IR spectrometer and acquire the spectrum over the range of 4000 - 400 cm⁻¹.[6]

Protocol for Mössbauer Spectroscopy

-

The solid this compound sample is loaded into a sample holder inside a glovebox.

-

The holder is sealed and cooled to the desired temperature (e.g., liquid nitrogen or liquid helium temperature).

-

The Mössbauer spectrum is collected by exposing the sample to a γ-ray source (typically ⁵⁷Co).

Protocol for Raman Spectroscopy

-

The solid this compound sample is placed in a sealed capillary tube or on a microscope slide under an inert atmosphere.

-

The sample is irradiated with a laser of a specific wavelength (e.g., 532 nm or 785 nm).[7]

-

The scattered light is collected and analyzed to generate the Raman spectrum.

Signaling Pathways and Workflows

Physiological Pathway of Iron Absorption

Ferrous succinate serves as a source of ferrous iron for absorption in the small intestine. The pathway involves several key proteins for iron transport and regulation.[1][8][9]

References

- 1. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron Absorption: Molecular and Pathophysiological Aspects [mdpi.com]

Unraveling the Thermal Degradation of Ferrous Succinate: A Thermogravimetric Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thermal stability of active pharmaceutical ingredients (APIs) and their precursors is a critical parameter in drug development and manufacturing. Understanding how a compound behaves under thermal stress is paramount for establishing safe processing temperatures, predicting shelf life, and ensuring the quality and integrity of the final drug product. Thermogravimetric analysis (TGA) is a powerful analytical technique that provides quantitative information about the thermal decomposition of materials. This guide offers a comprehensive overview of the thermogravimetric analysis of ferrous succinate, a compound of interest in pharmaceutical development, presenting key decomposition data, experimental protocols, and a visualization of the decomposition pathway.

Quantitative Data Summary

The thermal decomposition of ferrous succinate proceeds in distinct stages, primarily involving dehydration followed by the decomposition of the succinate anion. The precise nature of the decomposition is influenced by the atmospheric conditions. The following tables summarize the quantitative data derived from thermogravimetric analysis of ferrous succinate in both inert (nitrogen) and reactive (carbon dioxide) atmospheres.

Table 1: Thermal Decomposition of Ferrous Succinate in a Dynamic Nitrogen Atmosphere

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Final Residue Composition |

| Dehydration | 70 - 215 | 20.10 | - | Anhydrous Ferrous Succinate |

| Decomposition | 215 - 550 | 45.20 | 34.70 | Mixture of Iron and Iron Oxide |

Table 2: Thermal Decomposition of Ferrous Succinate in a Dynamic Carbon Dioxide Atmosphere

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Final Residue Composition |

| Dehydration | 70 - 215 | 20.10 | - | Anhydrous Ferrous Succinate |

| Decomposition | 215 - 450 | 47.90 | 32.00 | Magnetite (Fe₃O₄) |

Experimental Protocols

While a specific, detailed experimental protocol for the thermogravimetric analysis of ferrous succinate is not extensively documented in a single source, a general procedure can be established based on standard practices for metal-organic compounds. The following protocol outlines the key steps and parameters for conducting a reliable TGA of ferrous succinate.

Objective: To determine the thermal stability and decomposition profile of ferrous succinate.

Instrumentation: A calibrated thermogravimetric analyzer (TGA) coupled with a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) sensor is recommended for simultaneous thermal analysis. For evolved gas analysis, the TGA can be coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).

Materials:

-

Ferrous Succinate sample

-

High-purity nitrogen gas (for inert atmosphere)

-

High-purity carbon dioxide gas (for reactive atmosphere)

-

Alumina or platinum crucibles

Procedure:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated for both temperature and mass.

-

Set the desired purge gas (nitrogen or carbon dioxide) flow rate, typically between 20 and 50 mL/min, to ensure a consistent atmosphere around the sample.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the ferrous succinate sample into a clean, tared TGA crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

-

TGA Measurement:

-

Place the crucible containing the sample onto the TGA balance.

-

Set the temperature program. A typical program involves heating the sample from ambient temperature (e.g., 25°C) to a final temperature of around 600-800°C at a constant heating rate, commonly 10°C/min.

-

Initiate the TGA run and record the mass loss and temperature data.

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates for each step.

-

Determine the temperature ranges for each decomposition step and the corresponding percentage of mass loss from the TGA curve.

-

If using a coupled technique (TGA-FTIR or TGA-MS), analyze the evolved gas spectra at the temperatures corresponding to the mass loss events to identify the gaseous decomposition products.

-

Visualization of Decomposition Pathways and Workflows

To better illustrate the processes involved in the thermogravimetric analysis of ferrous succinate, the following diagrams have been generated using the Graphviz DOT language.

Caption: A flowchart illustrating the key steps in the thermogravimetric analysis of ferrous succinate.

Caption: A diagram illustrating the proposed thermal decomposition pathway of ferrous succinate.

In Vitro Models for Studying Iron(II) Succinate Absorption: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro models and methodologies used to investigate the intestinal absorption of iron(II) succinate. Given the limited direct research on iron(II) succinate in these systems, this guide draws upon established protocols for other ferrous salts, such as ferrous sulfate, which are considered relevant proxies for understanding its absorption mechanisms. The Caco-2 cell monolayer model, a gold standard for predicting intestinal drug permeability, serves as the primary focus.[1][2][3]

The Caco-2 Cell Model: A Robust Tool for Iron Absorption Studies

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, exhibiting many of the morphological and functional characteristics of the small intestinal epithelium.[2][3] This includes the formation of a brush border membrane, tight junctions, and the expression of key iron transport proteins, making it an invaluable tool for studying the absorption of various iron compounds.[2]

Iron uptake in Caco-2 cells is often quantified by measuring the formation of intracellular ferritin, an iron-storage protein. The amount of ferritin formed is proportional to the amount of iron taken up by the cells.[1]

Key Iron Transport Mechanisms in Caco-2 Cells

The absorption of non-heme iron, such as iron(II) succinate, across the intestinal epithelium is a tightly regulated process involving several key proteins:

-

Divalent Metal Transporter 1 (DMT1): Located on the apical membrane of enterocytes, DMT1 is the primary transporter for the uptake of ferrous iron (Fe2+) from the intestinal lumen into the cell.[4][5]

-

Ferroportin (FPN1): Situated on the basolateral membrane, ferroportin is the sole known cellular iron exporter, responsible for transporting iron out of the enterocyte and into the bloodstream.[4]

-

Hephaestin: A ferroxidase located on the basolateral membrane that oxidizes ferrous iron (Fe2+) to ferric iron (Fe3+) as it exits the cell through ferroportin. This is a crucial step for its binding to transferrin in the circulation.[5]

-

Transferrin: A protein in the blood that binds to ferric iron (Fe3+) for transport throughout the body.[4][6]

The following diagram illustrates the generally accepted pathway for non-heme iron absorption in an intestinal enterocyte, a process applicable to the study of iron(II) succinate.

Figure 1: Cellular pathway of non-heme iron absorption.

Experimental Protocols

The following sections detail the methodologies for conducting iron(II) succinate absorption studies using the Caco-2 cell model.

Caco-2 Cell Culture and Monolayer Formation

A standardized protocol is crucial for obtaining reproducible results.

-

Cell Culture: Caco-2 cells are typically cultured in a complete medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Seeding on Permeable Supports: For transport studies, cells are seeded onto permeable filter supports (e.g., Transwell® inserts). This allows for the separation of the apical (representing the intestinal lumen) and basolateral (representing the bloodstream) compartments.[2]

-

Differentiation: The cells are maintained for 21 days to allow for spontaneous differentiation into a polarized monolayer.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is critical and should be assessed by measuring the transepithelial electrical resistance (TEER). Only monolayers with high TEER values (typically >250 Ω·cm²) should be used for experiments.[2]

The following diagram outlines the workflow for preparing Caco-2 cell monolayers for an iron absorption assay.

Figure 2: Caco-2 monolayer preparation workflow.

Iron(II) Succinate Absorption Assay

This protocol describes the steps for measuring the uptake of iron from iron(II) succinate into Caco-2 cells.

-

Preparation of Iron(II) Succinate Solution: Prepare a stock solution of iron(II) succinate in a suitable buffer. The final concentration applied to the cells should be physiologically relevant.

-

Apical Application: Remove the culture medium from the apical compartment of the Transwell® inserts and replace it with the iron(II) succinate solution. The basolateral compartment should contain a fresh culture medium.

-

Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Lysis: After incubation, wash the cell monolayers to remove any surface-bound iron. Then, lyse the cells to release the intracellular contents.

-

Ferritin Measurement: Determine the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Protein Quantification: Measure the total protein content of the cell lysate using a standard method (e.g., BCA assay) to normalize the ferritin values.

Quantitative Data Presentation

Table 1: Bioavailability of Different Iron Formulations in a Caco-2 Cell Model

| Iron Compound | Phytic Acid Level | Iron Bioavailability (%) |

| Ferrous Gluconate | High | 8.12 ± 2.91 |

| Ferrous Gluconate | Low | 8.45 ± 2.82 |

| Ferrous Fumarate | High | 5.94 ± 2.13 |

Data adapted from a study on iron-enriched rice flour. The bioavailability of ferrous gluconate was found to be stable in both high and low phytic acid environments.[7]

Table 2: Iron Absorption Rate of Ferrous Salts in a Caco-2 Cell Model

| Iron Compound | Phytic Acid System | Relative Iron Absorption Rate (%) |

| Ferrous Gluconate | Low | 11.53 higher than Ferrous Fumarate |

| Ferrous Gluconate | High | 13.45 higher than Ferrous Fumarate |

Data derived from a comparative study, indicating a higher absorption rate for ferrous gluconate compared to ferrous fumarate in the presence of phytic acid.[7]

Advanced In Vitro Models

To create a more physiologically relevant environment, the Caco-2 model can be enhanced.

Caco-2/HT29-MTX Co-culture

This model includes the mucus-producing HT29-MTX cell line to simulate the mucus layer of the intestine, which can influence the bioavailability of nutrients.

Caco-2/HepG2 Co-culture

By co-culturing Caco-2 cells with the human hepatoma cell line HepG2, the systemic regulation of iron absorption by the liver-produced hormone hepcidin can be investigated.[8] Hepcidin downregulates ferroportin, thereby reducing iron export from enterocytes.[4]

The logical relationship between these models is depicted below.

References

- 1. Iron bioavailability from commercially available iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The effect of iron absorption in ferrous gluconate form from enriched rice flour using an in vitro digestion model and a Caco-2 cell model - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies [research.chalmers.se]

Methodological & Application

Application Notes and Protocols for Iron(2+) Succinate as an Iron Source for Microbial Growth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an essential micronutrient for virtually all microorganisms, playing a critical role as a cofactor in a wide array of metabolic processes, including DNA synthesis, respiration, and nitrogen fixation.[1][2] While ferric iron (Fe³⁺) is the predominant form in aerobic environments, its low solubility limits its availability to microbes. Ferrous iron (Fe²⁺), which is more soluble, serves as a crucial iron source, particularly in anaerobic or microaerophilic environments.[3][4] Iron(2+) succinate, also known as ferrous succinate, is an iron salt that provides iron in its ferrous state.[1] This document provides detailed application notes and protocols for utilizing this compound as an iron source for microbial growth in research settings.

The succinate anion of this salt can also be utilized by many microorganisms as a carbon source, as it is an intermediate in the citric acid cycle.[5] The dual role of this compound as both an iron and potential carbon source makes it a subject of interest in microbial physiology and metabolism studies.

Data Presentation: Microbial Growth Comparison

While specific comparative studies on the efficacy of this compound for a wide range of microbes are not extensively available in the reviewed literature, the following tables provide a template for researchers to systematically record and compare microbial growth parameters when using this compound against other common iron sources like ferrous sulfate or ferric chloride.

Table 1: Comparison of Microbial Growth Parameters with Different Iron Sources

| Microorganism | Iron Source | Concentration (µM) | Maximum Optical Density (OD₆₀₀) | Specific Growth Rate (µ) | Lag Phase (hours) | Final Biomass (g/L) |

| Escherichia coli | This compound | |||||

| Ferrous Sulfate | ||||||

| Ferric Chloride | ||||||

| Bacillus subtilis | This compound | |||||

| Ferrous Sulfate | ||||||

| Ferric Chloride | ||||||

| Pseudomonas aeruginosa | This compound | |||||

| Ferrous Sulfate | ||||||

| Ferric Chloride |

Table 2: Effect of this compound Concentration on Microbial Growth

| Microorganism | This compound Concentration (µM) | Maximum Optical Density (OD₆₀₀) | Specific Growth Rate (µ) |

| [Specify Microbe] | 0 (Iron-limited) | ||

| 10 | |||

| 50 | |||

| 100 | |||

| 250 |

Experimental Protocols

Preparation of Iron-Limited Minimal Medium

To accurately assess the effect of this compound, it is crucial to start with a basal medium that is depleted of contaminating iron.

Materials:

-

High-purity water (Milli-Q or equivalent)

-

Glassware treated to be iron-free (acid-washed)

-

All medium components should be of the highest purity available.

Protocol:

-

Prepare all glassware by soaking in 6 M HCl for at least 24 hours, followed by extensive rinsing with high-purity water.

-

Prepare a defined minimal medium appropriate for the microorganism of interest. A common example is M9 minimal medium.

-

To remove trace iron contamination from the prepared medium, it is recommended to treat the medium with a chelating resin like Chelex-100.

-

Stir the medium with Chelex-100 (2-5 g/L) for at least 2 hours.

-

Filter-sterilize the Chelex-treated medium through a 0.22 µm filter to remove the resin and any precipitated components.

Preparation of this compound Stock Solution

Due to the potential for oxidation of ferrous iron, the stock solution should be prepared fresh.

Materials:

-

This compound powder

-

High-purity, deoxygenated water (prepared by boiling and cooling under a nitrogen stream)

-

Sterile, airtight container

Protocol:

-

In an anaerobic chamber or under a stream of nitrogen, dissolve a precise amount of this compound powder in deoxygenated, high-purity water to create a concentrated stock solution (e.g., 10 mM).

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, airtight container.

-

Store the stock solution at 4°C in the dark and use within one week.

Microbial Growth Assay

Protocol:

-

Dispense the iron-limited minimal medium into sterile culture vessels (e.g., 96-well plates, flasks).

-

Supplement the medium with the desired final concentration of this compound from the sterile stock solution. Include control wells/flasks with other iron sources (e.g., ferrous sulfate) and a no-iron control.

-

Inoculate the media with the microbial culture grown overnight in iron-limited medium and washed twice with the same medium to minimize iron carryover.

-

Incubate the cultures under appropriate conditions (temperature, aeration, etc.).

-

Monitor microbial growth over time by measuring the optical density at 600 nm (OD₆₀₀).

-

At the end of the experiment, other parameters such as final biomass or cell counts can be determined.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for this compound Uptake

The primary route for ferrous iron uptake in many bacteria is the Feo system.[4][6] The iron(2+) from dissociated this compound is likely transported via this system.

Caption: Proposed uptake of Iron(2+) via the FeoB transport system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound as a microbial iron source.

Caption: Workflow for assessing microbial growth with this compound.

Logical Relationships of Using this compound

This diagram outlines the potential advantages and challenges associated with using this compound in microbial culture.

References

- 1. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Bacterial ferrous iron transport: the Feo system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Application of Ferrous Succinate in Animal Models of Iron Deficiency Anemia: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ferrous succinate in preclinical animal models of iron deficiency anemia (IDA). The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of ferrous succinate as an iron supplement.

Introduction

Iron deficiency anemia is a global health issue characterized by insufficient red blood cells due to a lack of iron. Animal models, particularly in rodents, are indispensable for studying the pathophysiology of IDA and for the preclinical evaluation of iron therapeutics. Ferrous succinate, a salt of iron and succinic acid, is an oral iron supplement. Studies in animal models have suggested that ferrous succinate is as effective as other commonly used iron salts, such as ferrous sulfate, in treating iron deficiency. Moreover, the succinate moiety may play a role in enhancing iron absorption. This document outlines the methodologies for inducing IDA in animal models and protocols for treatment with ferrous succinate, along with expected outcomes and relevant biological pathways.

Data Presentation

Due to the limited availability of comprehensive, published datasets specifically for ferrous succinate in animal models of IDA, the following tables present representative data extrapolated from studies on the closely related and widely studied ferrous sulfate. These values serve as a benchmark for expected outcomes when treating iron-deficient rodents with a bioavailable ferrous iron salt like ferrous succinate.

Table 1: Hematological Parameters in a Rat Model of Diet-Induced Iron Deficiency Anemia Treated with Ferrous Iron Supplementation

| Parameter | Normal Control | IDA Control (Untreated) | Ferrous Iron Treated |

| Hemoglobin (g/dL) | 14.5 ± 0.8 | 7.2 ± 0.6 | 13.8 ± 0.7 |

| Hematocrit (%) | 45.2 ± 2.5 | 25.1 ± 2.1 | 43.5 ± 2.3 |

| Red Blood Cell Count (x10⁶/µL) | 7.8 ± 0.5 | 4.5 ± 0.4 | 7.5 ± 0.6 |

| Mean Corpuscular Volume (fL) | 58.0 ± 2.1 | 55.8 ± 1.9 | 58.1 ± 2.0 |

| Mean Corpuscular Hemoglobin (pg) | 18.6 ± 0.7 | 16.0 ± 0.6 | 18.4 ± 0.8 |

| Mean Corpuscular Hemoglobin Concentration (g/dL) | 32.1 ± 1.2 | 28.7 ± 1.1 | 31.7 ± 1.3 |

Values are presented as mean ± standard deviation and are representative of typical findings in the field.

Table 2: Iron Status Parameters in a Rat Model of Diet-Induced Iron Deficiency Anemia Treated with Ferrous Iron Supplementation

| Parameter | Normal Control | IDA Control (Untreated) | Ferrous Iron Treated |

| Serum Iron (µg/dL) | 150 ± 20 | 50 ± 15 | 145 ± 25 |

| Total Iron Binding Capacity (TIBC) (µg/dL) | 300 ± 30 | 550 ± 50 | 310 ± 35 |

| Transferrin Saturation (%) | 50 ± 5 | 9 ± 3 | 47 ± 6 |

| Serum Ferritin (ng/mL) | 80 ± 15 | 10 ± 5 | 75 ± 12 |

Values are presented as mean ± standard deviation and are representative of typical findings in the field.

Experimental Protocols

The following are detailed protocols for inducing iron deficiency anemia in a rat model and for the subsequent treatment with ferrous succinate.

Protocol 1: Induction of Iron Deficiency Anemia in Rats

Objective: To establish a consistent and reliable model of iron deficiency anemia in rats through dietary iron restriction.

Materials:

-

Weanling (21-day-old) Sprague-Dawley or Wistar rats

-

Iron-deficient diet (e.g., containing <5 mg iron/kg)

-

Standard rodent chow (for control group)

-

Metabolic cages for housing

-

Deionized water

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Hematology analyzer

Procedure:

-

Upon arrival, acclimatize weanling rats for 3-5 days on a standard rodent diet.

-

Randomly assign rats to two groups: a control group receiving a standard iron-replete diet and an experimental group receiving an iron-deficient diet.

-

House the rats in metabolic cages to prevent coprophagy and access to environmental iron sources.

-

Provide deionized water ad libitum to both groups.

-

Maintain the respective diets for a period of 4-6 weeks.

-

Monitor the health and body weight of the animals regularly.

-

At the end of the induction period, collect a small blood sample (e.g., from the tail vein) to confirm the anemic state. Anemia is typically confirmed by a significant decrease in hemoglobin (e.g., <8 g/dL) and hematocrit levels compared to the control group.

Protocol 2: Treatment of Iron Deficiency Anemia with Ferrous Succinate

Objective: To evaluate the efficacy of orally administered ferrous succinate in reversing iron deficiency anemia in a rat model.

Materials:

-

Iron-deficient anemic rats (as prepared in Protocol 1)

-

Ferrous succinate

-

Vehicle for administration (e.g., deionized water, 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Animal scale

-

Blood collection supplies

-

Hematology analyzer

-

Kits for measuring serum iron, TIBC, and ferritin

Procedure:

-

Once the anemic state is confirmed, divide the iron-deficient rats into at least two subgroups: an anemic control group receiving the vehicle and a treatment group receiving ferrous succinate.

-

Prepare a suspension of ferrous succinate in the chosen vehicle at a desired concentration. The dose of ferrous succinate should be calculated based on its elemental iron content. A typical therapeutic dose for rats is in the range of 5-10 mg of elemental iron/kg body weight.

-

Administer the ferrous succinate suspension or vehicle to the respective groups daily via oral gavage for a period of 2-4 weeks.

-

Monitor the body weight of the animals throughout the treatment period.

-

Collect blood samples at regular intervals (e.g., weekly) and at the end of the study to assess hematological parameters (hemoglobin, hematocrit, RBC indices).

-

At the end of the study, euthanize the animals and collect terminal blood samples for the analysis of iron status parameters (serum iron, TIBC, transferrin saturation, and serum ferritin).

-

Tissues such as the liver and spleen can also be collected to assess iron storage.

Visualizations: Pathways and Workflows

The following diagrams illustrate the experimental workflow and the key signaling pathway involved in ferrous iron absorption.

Application Note: Analytical Methods for the Quantification of Iron(II) Succinate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iron(II) succinate is a crucial compound in pharmaceutical formulations, serving as an iron supplement for treating anemia. Accurate and reliable quantification of both the iron(II) ion and the succinate counter-ion is essential for quality control, stability studies, and formulation development. This document provides detailed protocols and application notes for various analytical methods suited for the quantification of iron(II) succinate in diverse sample matrices. The methods covered include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Analysis.

UV-Visible Spectrophotometry for Iron(II) Quantification

This method is a robust, cost-effective, and widely used technique for determining the concentration of ferrous iron (Fe²⁺).[1][2] It relies on the reaction of Fe²⁺ with a chromogenic chelating agent, such as 1,10-phenanthroline or 2,2'-bipyridyl, to form a stable, intensely colored complex.[3][4] The absorbance of this complex is measured at a specific wavelength and is directly proportional to the iron(II) concentration, following the Beer-Lambert Law.[1]

Experimental Protocol: 1,10-Phenanthroline Method

This protocol details the steps for quantifying Fe²⁺ using 1,10-phenanthroline, which forms a red-orange complex with Fe²⁺, exhibiting maximum absorbance around 510 nm.[1][5]

Reagents and Materials:

-

Standard Iron(II) Solution (e.g., prepared from ferrous ammonium sulfate)[4][6]

-

1,10-Phenanthroline Solution (0.1% w/v in ethanol or water)

-

Sodium Acetate Buffer Solution (to maintain pH 3-5)[7]

-

Deionized Water

-

Volumetric flasks, pipettes, and cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh a sample containing iron(II) succinate and dissolve it in a known volume of deionized water. If the sample is a solid dosage form, it may require dissolution and filtration.

-

Reduction of Iron(III) (if necessary): To ensure all iron is in the Fe²⁺ state, add 1 mL of hydroxylamine hydrochloride solution to an aliquot of the sample solution.[4] This step reduces any ferric iron (Fe³⁺) that may be present due to oxidation.

-

Complex Formation: Add the 1,10-phenanthroline solution and the sodium acetate buffer to the sample. Dilute to a final known volume with deionized water and allow the color to develop for at least 10-15 minutes.[7]

-

Preparation of Calibration Standards: Prepare a series of standard solutions with known Fe²⁺ concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) from a stock solution.[4] Treat these standards with hydroxylamine hydrochloride and 1,10-phenanthroline in the same manner as the sample.

-

Spectrophotometric Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax), typically around 510 nm.[5] Use a reagent blank (containing all reagents except iron) to zero the instrument.[6][8] Measure the absorbance of each standard and the sample solution.

-

Quantification: Plot a calibration curve of absorbance versus the concentration of the iron standards. Determine the concentration of iron(II) in the sample by interpolating its absorbance value on the calibration curve.[6]

Experimental Workflow: UV-Vis Spectrophotometry

Caption: Workflow for quantifying Iron(II) via UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) for Succinate Quantification

HPLC is a highly specific and sensitive method for separating and quantifying the succinate anion. Various HPLC modes can be employed, including reversed-phase, ion-exchange, or Hydrophilic Interaction Chromatography (HILIC).[1][9][10] Detection is typically achieved using a UV detector at a low wavelength (e.g., 210-225 nm) or an Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.[9][10]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol describes a common approach for succinate analysis using a C18 column.

Reagents and Materials:

-

Succinic Acid or Sodium Succinate standard

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Phosphate buffer (e.g., potassium dihydrogen phosphate)

-

Orthophosphoric acid (for pH adjustment)

-

0.22 µm or 0.45 µm membrane filters

-

HPLC system with UV detector, C18 column, autosampler, and pump

Procedure:

-

Mobile Phase Preparation: Prepare an aqueous mobile phase containing a phosphate buffer. A common mobile phase composition is a mixture of acetonitrile and the aqueous buffer (e.g., 50:50 v/v). Adjust the pH to an acidic value (e.g., pH 2.5-3.8) using orthophosphoric acid to ensure succinic acid is in its protonated form for good retention on a C18 column. Filter and degas the mobile phase before use.

-

Standard Preparation: Prepare a stock solution of succinic acid or sodium succinate in the mobile phase. From this stock, create a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the iron(II) succinate sample in the mobile phase to a known concentration. The sample may need to be filtered through a 0.22 µm syringe filter to remove particulates before injection.

-

Chromatographic Conditions:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Flow Rate: 0.7 - 1.0 mL/min

-

Injection Volume: 10 - 20 µL

-

Detection: UV at ~210 nm (or 225 nm)[10]

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the succinate peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the succinate concentration in the sample from this curve.

Experimental Workflow: HPLC Analysis

Caption: General workflow for the quantification of succinate using HPLC.

Electrochemical Methods for Iron(II) Quantification

Electrochemical techniques, such as voltammetry, offer a powerful means for both quantifying iron and determining its oxidation state (Fe²⁺ vs. Fe³⁺).[1] Methods like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) measure the current generated when an applied potential causes the oxidation of Fe²⁺ to Fe³⁺.[1] The peak current is proportional to the concentration of Fe²⁺.

Protocol Outline: Differential Pulse Voltammetry (DPV)

Apparatus and Reagents:

-

Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

-

Supporting electrolyte (e.g., KCl or a buffer solution)

-

Standard Iron(II) solutions

-

Purified nitrogen or argon gas

Procedure:

-

Sample Preparation: Dissolve the iron(II) succinate sample in the supporting electrolyte.

-

Deoxygenation: Purge the solution with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Standard Additions or Calibration Curve: Prepare a set of calibration standards in the supporting electrolyte.

-

Voltammetric Scan: Place the electrodes in the solution. Apply a potential scan over a range where Fe²⁺ is oxidized (e.g., 0 to +0.8 V vs. Ag/AgCl). The instrument will record the resulting current.

-

Quantification: A peak will appear in the voltammogram at the oxidation potential of Fe²⁺. The height or area of this peak is proportional to the Fe²⁺ concentration. Quantify the sample concentration by comparing its peak current to a calibration curve or by using the standard addition method.

Logical Diagram: Voltammetric Analysis

Caption: Logical steps for quantifying Iron(II) using voltammetry.

Summary of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, available equipment, and whether speciation of iron or quantification of the counter-ion is necessary.

| Method | Analyte | Principle | Typical Wavelength/Potential | Advantages | Disadvantages |

| UV-Vis Spectrophotometry | Iron(II) | Colorimetric complex formation | 510 nm (1,10-phenanthroline)[5] | Low cost, simple, robust[1][3] | Indirect, potential interferences, does not quantify succinate |

| HPLC | Succinate | Chromatographic separation | ~210 nm (UV) | High specificity, can be automated | Higher equipment cost, requires method development |

| Electrochemical Analysis | Iron(II) | Oxidation of Fe²⁺ at an electrode | Analyte-dependent oxidation potential | High sensitivity, can determine Fe²⁺/Fe³⁺ ratio[1][11] | Sensitive to matrix effects, requires specialized equipment |

| Enzyme-Coupled Assay | Succinate | Enzymatic conversion of succinate linked to NADH consumption | 340 nm (UV) | Highly specific for succinate | Requires specific enzymes, can be complex to set up[12] |

References

- 1. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]

- 2. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation [redalyc.org]

- 3. "Estimating iron content in natural samples by UV-Vis spectrophotometry" [wisdomlib.org]

- 4. asdlib.org [asdlib.org]

- 5. mt.com [mt.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. HPLC Application for Analysis of Sodium Succinate on Primesep 100 | SIELC Technologies [sielc.com]

- 10. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]

- 11. An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium ferric gluconate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of a Stable Ferrous Succinate Stock Solution

Abstract

This document provides detailed protocols for the preparation, stabilization, and verification of a stable stock solution of ferrous succinate. Ferrous succinate is a crucial iron supplement utilized in various research and pharmaceutical development applications. Ensuring the stability of the ferrous (Fe²⁺) state is critical, as oxidation to the ferric (Fe³⁺) form can lead to precipitation and reduced bioavailability. These application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to prepare reliable and stable ferrous succinate solutions for experimental use. The protocols include methodologies for solubilization in an acidic buffer, stabilization against oxidation, and analytical procedures for concentration and stability verification using UV-Vis spectrophotometry and a stability-indicating HPLC method.

Introduction

Ferrous succinate is an iron (II) salt of succinic acid used in the treatment and study of iron-deficiency anemia. The succinate ligand contributes to the stabilization and bioavailability of the ferrous iron. In a laboratory setting, a well-characterized and stable stock solution is fundamental for reproducible experimental results. The primary challenge in preparing aqueous solutions of ferrous salts is the propensity of the ferrous (Fe²⁺) ion to oxidize to the ferric (Fe³⁺) state, which is significantly less soluble at neutral pH and can precipitate as ferric hydroxide.

These application notes address this challenge by providing a protocol for the preparation of a ferrous succinate stock solution in a mildly acidic citrate buffer, which enhances solubility and stability. Furthermore, the inclusion of ascorbic acid as an antioxidant minimizes the oxidation of the ferrous ion. This document furnishes detailed experimental procedures for the preparation of the stock solution and its subsequent analytical verification.

Physicochemical Properties of Ferrous Succinate

A summary of the relevant physicochemical properties of ferrous succinate is presented in Table 1. Understanding these properties is essential for the successful preparation and storage of a stable stock solution.

Table 1: Physicochemical Properties of Ferrous Succinate

| Property | Value | Reference |

| Molecular Formula | C₄H₄FeO₄ | [1] |

| Molecular Weight | 171.9 g/mol | [1] |

| Appearance | Brownish powder | [1] |

| Iron Content | 33-36% | [1] |

| Solubility in Water (20°C) | < 1 g/L | [1] |

| Solubility in Acid | Increased solubility in acidic conditions. | [2] |

Experimental Protocols

Materials and Reagents

-

Ferrous Succinate (powder, high purity)

-

Citric Acid (anhydrous, ACS grade)

-

Sodium Citrate (dihydrate, ACS grade)

-

Ascorbic Acid (ACS grade)

-

Hydrochloric Acid (HCl, concentrated, ACS grade)

-

1,10-Phenanthroline (monohydrate, ACS grade)

-

Hydroxylamine Hydrochloride (ACS grade)

-

Sodium Acetate (anhydrous, ACS grade)

-

Ferrous Ammonium Sulfate (hexahydrate, ACS grade)

-

Deionized water (Type I, 18.2 MΩ·cm)

-